UCM05

Beschreibung

Eigenschaften

IUPAC Name |

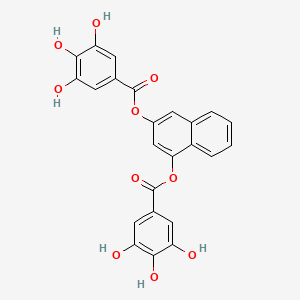

[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCWIWDPTNVWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UCM05: A Novel Fatty Acid Synthase Inhibitor Targeting HER2+ Breast Cancer

An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols

Abstract

UCM05, also known as G28UCM, is a novel small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is frequently overexpressed in cancer cells. This document provides a comprehensive technical overview of the mechanism of action of this compound in breast cancer, with a particular focus on HER2-positive (HER2+) subtypes. Preclinical studies have demonstrated that this compound exerts potent anti-tumor activity by inhibiting FASN, which in turn leads to the downregulation of the HER2 signaling pathway, induction of apoptosis, and suppression of tumor growth in vitro and in vivo. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular pathways affected by this compound, a summary of key quantitative data, and explicit experimental protocols for the methodologies cited.

Core Mechanism of Action

This compound's primary molecular target is Fatty Acid Synthase (FASN), a critical enzyme for endogenous lipid biosynthesis.[1][2][3] In many cancer types, including breast cancer, FASN is significantly upregulated and has been linked to tumor progression and poor prognosis. The inhibition of FASN by this compound in breast cancer cells, particularly those overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), triggers a cascade of anti-neoplastic effects.

The proposed mechanism centers on the interplay between FASN activity and the HER2 signaling pathway. The inhibition of FASN by this compound leads to a reduction in the phosphorylation of key downstream signaling proteins, including HER2 itself, Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK1/2).[1][3] This disruption of the HER2 signaling axis, which is a major driver of cell proliferation and survival in HER2+ breast cancer, ultimately culminates in the induction of apoptosis (programmed cell death).[1][3]

Signaling Pathway Analysis

The anti-tumor effect of this compound in HER2+ breast cancer cells is mediated through the inhibition of the FASN-HER2 signaling axis. The following diagram illustrates the proposed signaling cascade and the points of intervention by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (G28UCM)

| Cell Line | Type | IC30 (µM) of G28UCM | Notes |

| AU565 | HER2+ Breast Cancer | Not explicitly stated, but used at 30 µM for synergy studies | Parental cell line |

| AU565TR | Trastuzumab-Resistant HER2+ | G28UCM retains anticancer activity | Developed in the laboratory |

| AU565LR | Lapatinib-Resistant HER2+ | G28UCM retains anticancer activity | Developed in the laboratory |

IC30 represents the concentration required to inhibit cell growth by 30%. Data extracted from a study where G28UCM's synergistic effects were the primary focus.[4][5]

Table 2: In Vivo Efficacy of this compound (G28UCM) in a BT474 Xenograft Model

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| G28UCM | 40 mg/Kg daily (i.p.) | Reduced tumor volume in 5 out of 14 established xenografts. No significant toxicities or weight loss observed. |

Data from a study using a BT474 (FASN+ and HER2+) human breast carcinoma xenograft model.[3]

Table 3: Synergistic Effects of this compound (G28UCM) with Anti-HER2 Therapies

| Combination | Cell Line | Effect | Molecular Correlates |

| G28UCM + Trastuzumab | AU565 | Marked synergistic interaction | Increased apoptosis, decreased p-HER2 and p-AKT |

| G28UCM + Lapatinib | AU565 | Marked synergistic interaction | Increased apoptosis, decreased p-HER2 and p-ERK1/2 |

| G28UCM + Erlotinib | AU565 | Marked synergistic interaction | Increased apoptosis, decreased p-HER2 and p-AKT |

| G28UCM + Gefitinib | AU565 | Marked synergistic interaction | Not specified |

| G28UCM + Cetuximab | AU565 | Antagonistic effect | - |

Synergy was determined by the isobologram method.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the research on this compound.

Cell Culture and Reagents

-

Cell Lines: AU565 (HER2-overexpressing breast cancer) and its trastuzumab- and lapatinib-resistant derivatives (AU565TR and AU565LR) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

-

Compound Preparation: this compound (G28UCM) is dissolved in a suitable solvent, such as DMSO, to create a stock solution for in vitro assays.

Cell Viability Assay (MTT Assay)

-

Seed breast cancer cells (e.g., AU565) in 96-well plates at a density of 7 x 10³ cells per well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control vehicle.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine IC values (e.g., IC30 or IC50).

Western Blot Analysis

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-HER2, HER2, p-AKT, AKT, p-ERK1/2, ERK1/2, PARP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The following diagram outlines a general workflow for a breast cancer xenograft study.

Conclusion

This compound (G28UCM) represents a promising therapeutic agent for the treatment of HER2+ breast cancer. Its targeted inhibition of FASN and subsequent disruption of the HER2 signaling pathway provide a clear mechanism of action leading to apoptosis and tumor growth inhibition. The synergistic effects observed with established anti-HER2 therapies further highlight its potential in combination treatment strategies, particularly in overcoming drug resistance. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-cancer therapeutic.

References

- 1. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

UCM05: A Technical Guide to a Novel Fatty Acid Synthase Inhibitor for Cancer Research

Abstract

UCM05, also known as G28UCM, is a potent synthetic inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is frequently overexpressed in various cancers. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on cancer cells, and its potential as a therapeutic agent. The document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows. While this compound shows promise, particularly in the context of HER2-positive breast cancer and in overcoming drug resistance, it is important to note that publicly available data on this compound is limited.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the endogenous synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as dietary fatty acids are the primary source of lipids. However, in many human cancers, including breast, prostate, and colon cancer, FASN is significantly upregulated. This elevated FASN activity provides cancer cells with the necessary lipids for membrane formation, energy storage, and the synthesis of signaling molecules, thereby supporting rapid proliferation and survival. The reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer drug development.

This compound has emerged as a novel small molecule inhibitor of FASN. It has demonstrated significant anticancer activity, particularly against HER2-positive (HER2+) breast cancer cells and has shown efficacy in cell lines resistant to conventional anti-HER2 therapies.[1] This guide summarizes the current knowledge on this compound, its chemical properties, biological activity, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| Synonyms | G28UCM |

| Chemical Name | 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester |

| Molecular Formula | C₂₄H₁₆O₁₀ |

| Molecular Weight | 464.4 g/mol |

| Solubility | Soluble in DMSO and ethanol. |

Quantitative Data

The available quantitative data on the efficacy of this compound is limited. The following tables summarize the reported in vitro activity of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SK-BR-3 | Breast Cancer (HER2+) | 21 | [1] |

Table 2: IC30 Values of this compound in Parental and Drug-Resistant Breast Cancer Cell Lines

| Cell Line | Characteristics | IC30 (µM) | Citation |

| AU565 | Parental, HER2+ | 22 ± 7 | [2] |

| AU565TR | Trastuzumab-Resistant | 24 ± 8 | [2] |

| AU565LR | Lapatinib-Resistant | 17 ± 2 | [2] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. The following are generalized protocols for key assays typically used to evaluate FASN inhibitors like this compound.

Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This protocol measures FASN activity by monitoring the oxidation of NADPH at 340 nm.[3]

-

Reagent Preparation :

-

FASN assay buffer: 0.1 M potassium phosphate (pH 6.6), 1.0 mM DTT, 1.0 mM EDTA.

-

Substrate solution: Acetyl-CoA (40 µM) and Malonyl-CoA (110 µM) in FASN assay buffer.

-

NADPH solution: 180 µM in FASN assay buffer.

-

Enzyme solution: Purified FASN or cell lysate containing FASN.

-

This compound stock solution: Dissolved in DMSO.

-

-

Assay Procedure :

-

In a 96-well plate, add 20 µL of cell lysate or purified FASN to each well.

-

Add 160 µL of FASN assay buffer containing NADPH and Acetyl-CoA.

-

Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of Malonyl-CoA.

-

Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis :

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

-

Determine the percent inhibition of FASN activity for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of this compound concentration.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Seeding :

-

Seed cancer cells (e.g., SK-BR-3, AU565) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.

-

-

Treatment :

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation :

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement :

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins in the signaling pathway.

-

Cell Lysis and Protein Quantification :

-

Treat cells with this compound as described in the cell viability assay.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis :

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the HER2 Signaling Pathway

This compound-mediated inhibition of FASN has been shown to decrease the phosphorylation of key proteins in the HER2 signaling cascade.[4] This suggests a link between cellular lipid metabolism and oncogenic signaling pathways.

Caption: this compound inhibits FASN, leading to decreased phosphorylation of HER2, AKT, and ERK1/2.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a FASN inhibitor like this compound in a laboratory setting.

Caption: A typical workflow for the in vitro evaluation of the FASN inhibitor this compound.

Discussion and Future Directions

This compound represents a promising FASN inhibitor with demonstrated activity against HER2+ breast cancer, including models of acquired resistance to standard therapies. The inhibition of FASN by this compound not only impacts the metabolic state of cancer cells but also modulates critical oncogenic signaling pathways, highlighting the intricate connection between metabolism and cell signaling in cancer.

However, the publicly available data on this compound is still limited. To fully realize its therapeutic potential, further research is needed in several key areas:

-

Expanded Efficacy Studies : The cytotoxic activity of this compound should be evaluated across a broader panel of cancer cell lines to identify other cancer types that may be sensitive to FASN inhibition.

-

Detailed Mechanistic Studies : Further investigation is required to fully elucidate the molecular mechanisms by which FASN inhibition by this compound leads to the downregulation of the HER2 signaling pathway.

-

In Vivo Studies : Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of various cancers.

-

Combination Therapies : Given its efficacy in drug-resistant models, exploring this compound in combination with other targeted therapies or chemotherapies could lead to more effective treatment strategies.

Conclusion

This compound is a valuable research tool for studying the role of FASN in cancer biology. Its ability to inhibit FASN and subsequently attenuate oncogenic signaling pathways underscores the potential of targeting cellular metabolism for cancer therapy. While more extensive research is required to fully characterize its properties and therapeutic potential, the existing data suggest that this compound and other FASN inhibitors are a promising class of compounds for the development of novel anticancer agents.

References

UCM05: A Novel Inhibitor Targeting FtsZ for Bacterial Cell Division

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antibacterial agents with new mechanisms of action.[1] One promising and underexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin.[1] It polymerizes at the center of the cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome, the machinery responsible for septation and cell division.[1] Inhibition of FtsZ function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[1] The high conservation of FtsZ across a wide range of bacterial species makes it an attractive target for the development of broad-spectrum antibiotics.[1]

This technical guide focuses on UCM05, a polyhydroxy aromatic compound identified as a potent inhibitor of FtsZ.[2] this compound acts by targeting the GTP-binding site of FtsZ, thereby disrupting its normal assembly and function.[3] This document provides a comprehensive overview of the mechanism of action, quantitative data on its activity, detailed experimental protocols, and the effects of this compound on bacterial cells.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of GTP binding to FtsZ. It specifically binds to the GTP-binding site on FtsZ monomers with micromolar affinity, perturbing the normal assembly dynamics of FtsZ filaments.[2][3] This interaction leads to an impairment of the correct structural dynamics of the filaments, which in turn inhibits bacterial division.[3]

The binding of this compound to FtsZ has several key consequences:

-

Perturbation of FtsZ Polymerization: this compound disrupts the normal GTP-dependent polymerization of FtsZ. In the presence of this compound, the formation of sedimentable FtsZ polymers is reduced.[4]

-

Inhibition of GTPase Activity: this compound has been shown to inhibit the GTPase activity of FtsZ by approximately 50%.[4] The hydrolysis of GTP is essential for the dynamic instability of FtsZ filaments, and its inhibition disrupts the normal cycle of polymerization and depolymerization required for Z-ring function.

-

Impaired Z-ring Formation: By interfering with FtsZ polymerization and dynamics, this compound impairs the localization of FtsZ into a functional Z-ring at the division site.[3] This ultimately blocks bacterial cell division.[3]

dot

Caption: Workflow for FtsZ polymerization assays.

This assay monitors the increase in light scattering as FtsZ monomers polymerize into larger filaments in real-time.

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP stock solution (100 mM)

-

This compound stock solution (in DMSO)

-

Spectrofluorometer with a right-angle light scattering setup

Protocol:

-

Pre-clear FtsZ by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates. 2[6]. Prepare the reaction mixture in a cuvette containing polymerization buffer, FtsZ (e.g., 10-12 µM), and the desired concentration of this compound or DMSO as a control. 3[4][6]. Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate (e.g., 25-37°C).

-

Initiate polymerization by adding GTP to a final concentration of 1 mM. 5[6]. Monitor the change in light scattering over time at a wavelength of 350 nm or 600 nm.

This assay quantifies the amount of polymerized FtsZ by separating the polymer fraction (pellet) from the monomer/oligomer fraction (supernatant) via centrifugation.

-

Purified FtsZ protein

-

Polymerization buffer

-

GTP and GDP stock solutions

-

This compound stock solution

-

Ultracentrifuge

Protocol:

-

Prepare reaction mixtures as described for the light scattering assay in microcentrifuge tubes.

-

Initiate polymerization by adding GTP and incubate for a set time (e.g., 10-15 minutes) at the desired temperature to allow for polymer formation. 3[4][6]. Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes to pellet the FtsZ polymers. 4[6]. Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in an equal volume of buffer.

-

Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE and quantify using densitometry.

GTPase Activity Assay

The GTPase activity of FtsZ is measured by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

-

Purified FtsZ protein

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

GTP stock solution

-

This compound stock solution

-

Malachite green reagent for phosphate detection

Protocol:

-

Prepare reaction mixtures containing FtsZ, reaction buffer, and this compound or control in a 96-well plate. 2[5]. Initiate the reaction by adding GTP.

-

Incubate the plate at the desired temperature for a specific time course.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at ~650 nm to quantify the amount of released phosphate.

-

A standard curve using known concentrations of phosphate should be prepared to determine the amount of GTP hydrolyzed.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

[8]Materials:

-

Bacterial strains (e.g., B. subtilis, S. aureus)

-

Mueller-Hinton broth (MHB) or other suitable growth medium

-

This compound stock solution

-

96-well microtiter plates

Protocol:

-

Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. 2[8]. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). 3[9]. Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

#### 5.4. Analysis of Bacterial Morphology

The effect of this compound on bacterial morphology is typically assessed using microscopy.

[10]Materials:

-

Bacterial culture

-

This compound

-

Microscope slides

-

Phase-contrast or fluorescence microscope

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Add this compound at a concentration near its MIC.

-

Continue to incubate the culture for a few hours.

-

At different time points, take aliquots of the culture.

-

Prepare a wet mount on a microscope slide or fix and stain the cells.

-

Observe the cells under the microscope and document any changes in morphology, such as cell elongation or filamentation.

This compound represents a promising class of FtsZ inhibitors with a clear mechanism of action. By targeting the highly conserved GTP-binding site of FtsZ, it effectively disrupts bacterial cell division, leading to cell death in susceptible Gram-positive pathogens. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as potential next-generation antibiotics. Future efforts could focus on optimizing the structure of this compound to improve its potency, broaden its antibacterial spectrum to include Gram-negative bacteria, and enhance its pharmacokinetic properties for potential clinical applications.

References

- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. research.rug.nl [research.rug.nl]

- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTP analogue inhibits polymerization and GTPase activity of the bacterial protein FtsZ without affecting its eukaryotic homologue tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Unveiling the Antiviral Potential of UCM05 Against Herpes Simplex Virus 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of the small molecule UCM05 against Herpes Simplex Virus 2 (HSV-2). This compound, a novel inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ), has demonstrated significant efficacy in inhibiting both wild-type and acyclovir-resistant HSV-2 strains.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes its multifaceted mechanism of action.

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound against HSV-2 has been quantified through various in vitro assays, demonstrating its potent and selective inhibitory effects. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound in different cell lines.

| Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Hela | Wild-type HSV-2 | < 5 | > 100 | > 20 |

| Vero | Wild-type HSV-2 | < 5 | > 100 | > 20 |

| D407 | Wild-type HSV-2 | < 5 | > 100 | > 20 |

| BEAS-2B | Wild-type HSV-2 | < 5 | > 100 | > 20 |

| Hela | ACV-resistant HSV-2 | Considerably lower than ACV | > 100 | > 20 |

Data compiled from in vitro studies.[1]

The high selectivity index values, exceeding 20 in all tested cell lines, underscore the specific antiviral action of this compound with minimal cytotoxicity.[1] Notably, its superior inhibitory activity against acyclovir (ACV)-resistant HSV-2 strains highlights its potential as a valuable alternative therapeutic agent.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is fundamental for quantifying the inhibitory effect of a compound on viral replication.

-

Cell Seeding: Vero cells are seeded in 12-well plates and grown to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with HSV-2 at a multiplicity of infection (MOI) that produces 50-100 plaque-forming units (PFU) per well.

-

Compound Treatment: Serial dilutions of this compound are added to the wells at the same time as the virus. Acyclovir is often used as a positive control.

-

Incubation: The plates are incubated for a period that allows for plaque formation (typically 72 hours).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined from the dose-response curve.[4][5]

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

-

Cell Seeding: Cells (e.g., Vero, Hela) are seeded in 96-well plates.

-

Compound Treatment: Various concentrations of this compound are added to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay.[6]

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Time-of-Addition Assay

This assay helps to elucidate at which stage of the viral replication cycle the compound exerts its inhibitory effect.

-

Experimental Groups: Vero cells are subjected to different treatment conditions:

-

Virus Pretreatment: HSV-2 is incubated with this compound before infecting the cells.

-

Cell Pretreatment: Cells are pre-incubated with this compound before viral infection.

-

During Infection: this compound is added to the cells simultaneously with the virus.

-

Post-adsorption Treatment: this compound is added after the virus has been allowed to adsorb to the cells.[1]

-

-

Infection and Incubation: Cells are infected with HSV-2 (e.g., MOI = 1) for 1 hour. Following the specific treatment protocol, the cells are incubated for 24 hours.[1]

-

Analysis: The inhibitory activity is determined by methods such as plaque assay, Western blot for viral proteins (e.g., gD), and RT-qPCR for viral DNA.[1][7]

Mechanism of Action: A Multi-pronged Attack

This compound exhibits a multifaceted mechanism of action against HSV-2, targeting both viral entry and replication processes.[1][2][3]

Inhibition of Viral Entry

This compound directly interacts with HSV-2 glycoproteins gB and gD, which are crucial for viral attachment and fusion with the host cell membrane.[1][3] This interaction disrupts the integrity of the viral envelope, thereby inhibiting the entry of the virus into the host cell.[1]

Inhibition of Viral Replication

Once inside the cell, this compound continues to exert its antiviral effects by:

-

Inhibiting Fatty Acid Synthesis: this compound is a known inhibitor of fatty acid synthase (FASN).[1][3] The replication of HSV-2 is dependent on host cell fatty acid synthesis. By inhibiting FASN, this compound reduces the availability of essential lipids required for viral replication and assembly.[1][5]

-

Suppressing Viral Protein Synthesis: this compound has been shown to reduce the expression of key viral proteins, including ICP8 and VP16, which are essential for viral DNA replication and gene expression.[3]

Modulation of the Immune Response

In addition to its direct antiviral effects, this compound treatment has been observed to promote the expression of type I interferon-related genes without triggering an inflammatory cytokine storm.[1][2][3] This suggests that this compound may also enhance the host's innate immune response to HSV-2 infection.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key aspects of this compound's antiviral activity and the experimental workflows used to study it.

Caption: Mechanism of action of this compound against HSV-2.

References

- 1. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule this compound inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. idus.us.es [idus.us.es]

- 7. researchgate.net [researchgate.net]

UCM05: A Comprehensive Technical Guide to a Novel Multifunctional Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM05, also known as G28UCM, is a synthetic polyphenolic compound that has emerged as a promising therapeutic candidate with a diverse range of biological activities. Initially identified as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in lipogenesis that is frequently overexpressed in cancer cells, this compound has demonstrated significant anticancer properties. Subsequent research has unveiled its broader therapeutic potential, including antiviral and antibacterial activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted pharmacological activities of this compound. It details the experimental methodologies employed in its characterization and elucidates its mechanisms of action, supported by quantitative data and visual representations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is formally named 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester |

| Synonyms | G28UCM |

| CAS Number | 1094451-90-7 |

| Molecular Formula | C₂₄H₁₆O₁₀ |

| Formula Weight | 464.4 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥95% |

| UV/Vis (λmax) | 223, 288 nm |

| SMILES | OC1=C(O)C(O)=CC(C(OC2=CC(C=CC=C3)=C3C(OC(C4=CC(O)=C(O)C(O)=C4)=O)=C2)=O)=C1 |

| InChI Key | KJCWIWDPTNVWRX-UHFFFAOYSA-N |

| Solubility | DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 12 mg/mL, Ethanol:PBS (pH 7.2) (1:40): 0.02 mg/mL |

| Storage Temperature | -20°C |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, primarily centered around its ability to inhibit key cellular enzymes. Its mechanisms of action are multifaceted, impacting cancer cell proliferation, viral infection, and bacterial cell division.

Anticancer Activity

This compound is a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many human cancers, including breast and ovarian cancer.[1][2] By inhibiting FASN, this compound disrupts the synthesis of fatty acids required for cancer cell growth and membrane formation, leading to apoptosis.[1][3]

The anticancer effect of this compound is also mediated through the downregulation of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to reduce the phosphorylation of HER2, Akt, and ERK1/2 in breast cancer cells.[1]

Antiviral Activity

Recent studies have highlighted the potent antiviral activity of this compound against Herpes Simplex Virus 2 (HSV-2).[4] Its mechanism of action is twofold:

-

Direct Viral Inhibition : this compound directly binds to the viral glycoproteins gB and gD, which are essential for viral entry into host cells. This interaction likely disrupts the viral envelope and inhibits fusion with the host cell membrane.[4]

-

Inhibition of Viral Replication : By inhibiting host cell FASN, this compound reduces the synthesis of fatty acids that are crucial for viral replication and assembly.[4] It also suppresses the synthesis of viral proteins.[4]

-

Immunomodulation : this compound enhances the type I interferon (IFN) response in host cells, a critical component of the innate antiviral defense, without inducing a cytokine storm.[4]

Antibacterial Activity

This compound also exhibits antibacterial properties by targeting the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. This compound binds to the GTP-binding site of FtsZ, thereby inhibiting its polymerization and disrupting the cell division process.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SK-BR-3 | Breast Cancer | 21 | [1] |

| OVCAR-3 | Ovarian Cancer | >25 | [2] |

| HEY | Ovarian Cancer | >25 | [2] |

Table 2: Antiviral Activity of this compound against HSV-2

| Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| Hela | 2.5 | >50 | >20 | [4] |

| Vero | 1.8 | >50 | >27.8 | [4] |

| D407 | 2.1 | >50 | >23.8 | [4] |

| BEAS-2B | 2.3 | >50 | >21.7 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Cell Growth Inhibition Assay (MTT Assay)

-

Objective : To determine the cytotoxic effect of this compound on cancer cell lines.

-

Procedure :

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 72 hours.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

-

Western Blot Analysis

-

Objective : To assess the effect of this compound on protein expression and phosphorylation.

-

Procedure :

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-p-ERK1/2, anti-FASN, anti-HSV-gD) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Plaque Reduction Assay

-

Objective : To quantify the antiviral activity of this compound against HSV-2.

-

Procedure :

-

Seed Vero cells in 24-well plates and grow to confluence.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Infect the cells with HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.

-

Remove the inoculum and overlay the cells with medium containing 1% methylcellulose and the respective concentrations of this compound.

-

Incubate for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

-

Conclusion

This compound is a versatile small molecule with significant therapeutic potential across multiple disease areas. Its well-defined chemical structure and multifaceted mechanisms of action, targeting key enzymes in cancer, viral infections, and bacterial cell division, make it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives. Future research should focus on optimizing its pharmacological profile, evaluating its efficacy in a broader range of disease models, and elucidating any potential off-target effects to ensure its safe and effective translation into the clinic.

References

In-Depth Technical Guide to the Discovery and Synthesis of UCM05

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound UCM05 (also known as G28UCM). This compound has emerged as a molecule of significant interest due to its dual inhibitory action against fatty acid synthase (FASN), a key enzyme in cancer metabolism, and FtsZ, a crucial protein in bacterial cell division. This document details the scientific background, synthesis protocols, mechanism of action, and quantitative biological data related to this compound, serving as a valuable resource for researchers in oncology and antibacterial drug development.

Introduction

This compound, with the chemical name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester, is a synthetic small molecule that has demonstrated potent biological activities.[1] It was identified as a novel inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many human cancers and associated with poor prognosis.[1][2][3] The inhibition of FASN by this compound leads to apoptosis in cancer cells, particularly in HER2-positive breast cancer.[1][2][3] Furthermore, this compound has been shown to target the bacterial cell division protein FtsZ, suggesting its potential as a novel antibacterial agent.[4] This dual activity makes this compound a compelling lead compound for further preclinical and clinical investigation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester |

| Synonyms | G28UCM |

| CAS Number | 1094451-90-7 |

| Molecular Formula | C₂₄H₁₆O₁₀ |

| Molecular Weight | 464.4 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in Ethanol (12 mg/ml), DMSO (5 mg/ml), and Dimethyl formamide (10 mg/ml). Sparingly soluble in aqueous buffers.[5] |

| Storage | -20°C |

| Stability | ≥ 4 years |

Synthesis of this compound

General Proposed Synthesis Workflow

The synthesis of this compound would likely involve the reaction of two equivalents of a protected form of gallic acid with one equivalent of 1,3-naphthalenediol, followed by deprotection. Protecting the hydroxyl groups of gallic acid is crucial to prevent side reactions.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both cancer cells and bacteria through distinct molecular pathways.

Anticancer Activity: Inhibition of Fatty Acid Synthase (FASN)

In cancer cells, this compound acts as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme responsible for the de novo synthesis of fatty acids, a process that is significantly upregulated in many tumors to support rapid cell growth and proliferation.

The inhibition of FASN by this compound has several downstream effects, most notably the disruption of the HER2 signaling pathway in breast cancer cells.[1][2][3] This leads to a reduction in the phosphorylation of key signaling proteins, including HER2, Akt, and ERK1/2, ultimately inducing apoptosis.[3]

Antibacterial Activity: Inhibition of FtsZ

This compound also demonstrates antibacterial properties by targeting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.

This compound inhibits the GTPase activity of FtsZ, thereby disrupting its polymerization dynamics and the formation of the Z-ring.[4] This leads to filamentation of the bacteria and ultimately cell death.

Quantitative Biological Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SK-BR-3 | Breast Cancer (HER2+) | 21[5] |

| AU565 | Breast Cancer (HER2+) | Synergistic with anti-HER2 drugs[5] |

| MCF-7 | Breast Cancer | Not specified |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified |

| HepG2 | Liver Cancer | Not specified |

| A549 | Lung Cancer | Not specified |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Gram Type | MIC (µM) |

| Bacillus subtilis | Gram-positive | 100[6] |

| Escherichia coli | Gram-negative | Not effective[6] |

Experimental Protocols

Fatty Acid Synthase (FASN) Inhibition Assay

A common method to assess FASN inhibition is to measure the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]acetyl-CoA, into fatty acids in cancer cells.

Workflow:

FtsZ GTPase Activity Assay

The GTPase activity of FtsZ can be measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂) containing purified FtsZ protein.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the reaction by adding GTP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop Reaction & Color Development: At specific time points, stop the reaction and add a malachite green reagent to detect the released phosphate.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate produced.

-

Data Analysis: Calculate the rate of GTP hydrolysis and determine the inhibitory effect of this compound.

Conclusion

This compound is a promising dual-action therapeutic agent with potential applications in both oncology and infectious diseases. Its ability to inhibit FASN and disrupt the HER2 signaling pathway makes it a strong candidate for the treatment of certain cancers, particularly HER2-positive breast cancer. Concurrently, its inhibitory effect on the essential bacterial cell division protein FtsZ opens avenues for the development of novel antibiotics. This technical guide consolidates the current knowledge on this compound, providing a foundation for further research and development efforts. Future work should focus on elucidating a detailed and optimized synthesis protocol, expanding the in vitro and in vivo testing against a broader range of cancer cell lines and bacterial strains, and exploring potential synergistic combinations with existing therapies.

References

- 1. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of fatty acid synthase shows activity against HER2+ breast cancer xenografts and is active in anti-HER2 drug-resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Targets and Pathways of UCM05

This technical guide provides a comprehensive overview of the known biological targets and associated signaling pathways of this compound, a small molecule inhibitor with demonstrated antiviral and anticancer activities. The information is collated from preclinical research and is intended to support further investigation and drug development efforts.

Core Biological Targets

This compound exhibits a multi-target profile, engaging with both host and viral/bacterial proteins. Its primary mechanisms of action are centered around the inhibition of fatty acid synthesis and interference with viral entry and replication machinery.

Table 1: Summary of Identified Biological Targets for this compound

| Target Class | Specific Target | Organism/Disease Context | Observed Effect | Reference |

| Host Enzyme | Fatty Acid Synthase (FASN) | Human (Breast Cancer, HSV-2 Infection) | Inhibition of enzymatic activity, leading to reduced lipogenesis. | [1][2][3] |

| Viral Glycoproteins | Glycoprotein B (gB) and Glycoprotein D (gD) | Herpes Simplex Virus 2 (HSV-2) | Direct binding, inhibiting viral entry into host cells. | [1] |

| Bacterial Protein | Cell division protein FtsZ | Bacillus sp. | Blocks the GTP-binding site, preventing bacterial cell division. | [2] |

| Host Kinases | HER2, Akt, ERK1/2 | Human (Breast Cancer) | Reduction in phosphorylation levels. | [2] |

| Host Protein | Poly(ADP-ribose) polymerase (PARP) | Human (Breast Cancer) | Reduction in cleavage. | [2] |

Quantitative Data: Inhibitory Activity

The following table summarizes the key quantitative metrics reported for this compound's inhibitory effects in various experimental models.

Table 2: Quantitative Inhibitory Data for this compound

| Activity Type | Cell Line / Model | Parameter | Value | Reference |

| Anticancer | SK-BR-3 (Human Breast Cancer) | IC₅₀ | 21 µM | [2][3] |

| Antiviral (HSV-2) | Various (not specified in snippets) | Therapeutic Index (TI) | > 20 | [1] |

| Antiviral (ACV-resistant HSV-2) | Hela cells | IC₅₀ | Lower than Acyclovir | [1] |

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways implicated in both cancer and viral infections. These perturbations are central to its therapeutic potential.

A primary mechanism of this compound is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1] This pathway is crucial for rapidly proliferating cancer cells and for the production of enveloped viruses like HSV-2.

-

Mechanism: this compound directly inhibits FASN, which catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA.[1]

-

Upstream Regulation: The expression of FASN and other lipogenic genes such as stearoyl-CoA desaturase 1 (SCD1) and acetyl-CoA carboxylase (ACC1) is regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1] By inhibiting the final enzyme in the pathway, this compound effectively blocks the production of fatty acids required for membrane synthesis and energy storage.

Caption: this compound inhibits the FASN-mediated synthesis of fatty acids.

In the context of breast cancer, this compound has been shown to reduce the phosphorylation of key proteins in oncogenic signaling pathways.[2]

-

HER2 Pathway: this compound reduces the phosphorylation of HER2, a receptor tyrosine kinase overexpressed in some breast cancers.

-

PI3K/Akt Pathway: Downstream of HER2, this compound leads to decreased phosphorylation of Akt, a central node in a pathway that promotes cell survival and proliferation.

-

ERK/MAPK Pathway: this compound also suppresses the phosphorylation of ERK1/2, key components of the MAPK pathway involved in cell growth and division.

Caption: this compound inhibits key pro-survival signaling pathways in cancer cells.

This compound employs a dual strategy to combat HSV-2 infection: blocking viral entry and inhibiting viral replication, while also stimulating the host's innate immune response.

-

Inhibition of Viral Entry: this compound directly binds to the viral glycoproteins gB and gD, which are essential for the virus to attach to and fuse with host cells.[1] This action prevents the virus from initiating an infection.

-

Inhibition of Viral Replication: By inhibiting FASN, this compound depletes the fatty acids necessary for the formation of new viral envelopes, thereby reducing the production of progeny virions.[1] this compound also suppresses the synthesis of viral proteins.[1]

-

Enhancement of Innate Immunity: this compound enhances type I interferon (IFN) responses, which are critical for establishing an antiviral state in host cells, without inducing a cytokine storm.[1]

Caption: this compound exhibits multiple antiviral activities against HSV-2.

Experimental Protocols

While the specific, detailed protocols are proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments cited in the research on this compound.

-

Objective: To quantify the inhibitory effect of this compound on FASN enzymatic activity.

-

Methodology:

-

Recombinant human FASN enzyme is incubated with its substrates, acetyl-CoA and malonyl-CoA, in a suitable buffer.

-

A detection reagent (e.g., a fluorescent probe that reacts with free CoA) is included in the reaction mixture.

-

This compound at various concentrations is added to the experimental wells, with a vehicle control (e.g., DMSO) in control wells.

-

The reaction is initiated and incubated at 37°C.

-

The rate of product formation (or substrate consumption) is measured over time using a plate reader (e.g., by monitoring changes in fluorescence or absorbance).

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

-

-

Objective: To determine if this compound can block the entry of HSV-2 into host cells.

-

Methodology:

-

Host cells (e.g., Hela or Vero cells) are seeded in multi-well plates and grown to confluency.

-

HSV-2 virions are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

-

The cell monolayers are washed, and the virus-UCM05 mixtures are added to the cells and incubated (typically at 4°C to allow attachment but not entry, followed by a shift to 37°C to synchronize entry).

-

After the incubation period, extracellular virus is inactivated with a low-pH citrate buffer.

-

The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) and incubated for 24-48 hours to allow plaque formation.

-

Plaques are fixed, stained (e.g., with crystal violet), and counted. A reduction in the number of plaques indicates inhibition of viral entry.

-

-

Objective: To assess the effect of this compound on the phosphorylation status of target proteins like HER2, Akt, and ERK.

-

Methodology:

-

Cancer cells (e.g., SK-BR-3) are treated with this compound or vehicle control for a specified duration.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-HER2, anti-p-Akt).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins to normalize the data.

-

Caption: A generalized workflow for Western blot analysis.

References

An In-Depth Technical Guide on the In Vitro Anticancer Effects of UCM05

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM05, a novel synthetic uracil analog identified as 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil, has demonstrated significant potential as an anticancer agent in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of the cytotoxic and mechanistic properties of this compound, focusing on its effects on breast cancer cell lines. The data presented herein highlight its efficacy in inducing apoptosis and its potential to overcome multidrug resistance, marking it as a promising candidate for further therapeutic development.[1]

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against the MCF-7 human breast adenocarcinoma cell line and the non-tumorigenic MCF-10A breast epithelial cell line. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay, which measures cell viability based on mitochondrial metabolic activity.[2]

Data Presentation: IC50 Values

The results indicate that this compound exhibits potent and selective cytotoxicity against the MCF-7 cancer cell line, with an IC50 value approximately three-fold lower than that observed in the non-cancerous MCF-10A cell line.[1] This suggests a favorable therapeutic window for the compound.

| Compound | Cell Line | IC50 (µM) |

| This compound | MCF-7 | 3.8 [1] |

| MCF-10A | 13 [1] | |

| Oxaliplatin | MCF-7 | 34[1] |

| MCF-10A | 35[1] | |

| 5-Fluorouracil | MCF-7 | 25[1] |

| MCF-10A | 25[1] | |

| Table 1: Comparative IC50 values of this compound and standard chemotherapeutic agents in breast cancer (MCF-7) and non-tumorigenic (MCF-10A) cell lines. |

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Plating: Seed MCF-7 and MCF-10A cells in 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound, Oxaliplatin, or 5-Fluorouracil for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm is used for background correction.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

-

Mechanism of Action: Apoptosis Induction

This compound exerts its anticancer effects primarily through the induction of apoptosis. This was confirmed through multiple assays assessing morphological changes, DNA fragmentation, and the activation of key apoptotic signaling proteins.

Morphological and Biochemical Markers of Apoptosis

Treatment of MCF-7 cells with this compound resulted in characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, as observed by light microscopy following Wright-Giemsa staining.[1]

Further investigation revealed that this compound significantly up-regulates pro-apoptotic markers while down-regulating anti-apoptotic markers.[1] A key event in the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. This compound treatment leads to elevated levels of cleaved PARP1, confirming robust apoptosis induction.[1]

Caspase Activation Cascade

Apoptosis is executed by a family of cysteine proteases known as caspases. This compound was found to activate both initiator and executioner caspases, implicating both the intrinsic and extrinsic apoptotic pathways.[1]

Data Presentation: Caspase Activity

| Treatment | Caspase 8 Activity (% Change vs. Control) | Caspase 9 Activity (% Change vs. Control) |

| This compound | No significant activation | ~62% increase [1] |

| Oxaliplatin | ~96% decrease | ~15% increase[1] |

| 5-Fluorouracil | ~75% decrease | ~8% decrease[1] |

| This compound + Oxaliplatin | - | >100% increase (vs. Ox alone)[1] |

| This compound + 5-Fluorouracil | - | >100% increase (vs. 5-FU alone)[1] |

| Table 2: Effect of this compound, alone and in combination, on Caspase 8 and 9 activity in MCF-7 cells. Data indicates that this compound primarily activates the intrinsic apoptotic pathway via Caspase 9 and synergistically enhances the pro-apoptotic effects of conventional chemotherapeutics.[1] |

Signaling Pathway Visualization

The proposed apoptotic signaling pathway initiated by this compound is illustrated below. This compound triggers the intrinsic apoptotic pathway, characterized by the activation of Caspase 9, which in turn activates executioner caspases leading to PARP cleavage and ultimately, cell death. Furthermore, this compound demonstrates a synergistic effect by significantly enhancing Caspase 9 activation when combined with agents like Oxaliplatin and 5-Fluorouracil.[1]

References

The Antibacterial Spectrum of UCM05: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of UCM05, a small molecule inhibitor of the bacterial cell division protein FtsZ. This document summarizes its known antibacterial spectrum, details its mechanism of action, and provides comprehensive experimental protocols for its evaluation.

Executive Summary

This compound is a synthetic small molecule that has demonstrated antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action involves the targeted inhibition of FtsZ, a crucial protein in bacterial cytokinesis. By binding to the GTP-binding site of FtsZ, this compound disrupts the formation of the Z-ring, a structure essential for bacterial cell division. This leads to the elongation of bacterial cells (filamentation) and ultimately inhibits bacterial proliferation. Current data indicates that this compound is not effective against Gram-negative bacteria such as Escherichia coli.[1]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |

| Bacillus subtilis | Gram-positive | 100 µM | [1][2] |

| Staphylococcus aureus (antibiotic-resistant) | Gram-positive | Data not available | |

| Enterococcus faecalis (antibiotic-resistant) | Gram-positive | Data not available | |

| Escherichia coli | Gram-negative | Ineffective | [1] |

Note: The chlorinated analogue of this compound, UCM53, has shown inhibitory activity against clinical isolates of antibiotic-resistant Staphylococcus aureus and Enterococcus faecalis.[3] Further studies are required to establish a comprehensive antibacterial spectrum for this compound against a wider range of clinical isolates.

Mechanism of Action: Inhibition of FtsZ

The primary molecular target of this compound is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division.[1][3] FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the future division site. The Z-ring acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome, which orchestrates the synthesis of the septal cell wall.

This compound acts as a competitive inhibitor by binding to the GTP-binding site on the FtsZ monomer.[1] This interaction prevents the proper polymerization of FtsZ into protofilaments, thereby disrupting the formation and dynamic nature of the Z-ring. The failure to form a functional Z-ring results in the inability of the bacterium to divide, leading to the characteristic filamentation phenotype.[1]

Figure 1: Signaling pathway of this compound-mediated inhibition of FtsZ.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antibacterial activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (e.g., 200 µM in CAMHB with 2% DMSO) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no this compound).

-

Well 12 will serve as a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the effect of this compound on the GTP-induced polymerization of FtsZ by monitoring changes in light scattering.

Materials:

-

Purified FtsZ protein (e.g., from Bacillus subtilis)

-

This compound solution

-

GTP solution (e.g., 50 µM)

-

Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM MgCl₂, 50 mM KCl)[4]

-

Fluorometer capable of 90° light scattering measurements

Procedure:

-

Reaction Setup: In a fluorometer cuvette, prepare a reaction mixture containing polymerization buffer and a final concentration of 10 µM Bs-FtsZ.[5]

-

Baseline Measurement: Place the cuvette in the fluorometer set to 30°C and record a stable baseline for 5 minutes. The excitation and emission wavelengths should be set to 350 nm.[4]

-

Addition of this compound: Add this compound to the desired final concentration (e.g., 20 µM) and incubate for a few minutes.[5]

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 50 µM.[5]

-

Data Acquisition: Monitor the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization. A reduction in the rate or extent of light scattering in the presence of this compound indicates inhibition of polymerization.

Figure 2: Experimental workflow for evaluating this compound.

FtsZ GTPase Activity Assay

This assay determines the effect of this compound on the GTP hydrolysis activity of FtsZ, which is coupled to its polymerization dynamics.

Materials:

-

Purified FtsZ protein

-

This compound solution

-

GTP solution

-

Reaction buffer (e.g., HMK buffer: 50 mM HEPES pH 7.7, 5 mM Mg-acetate, 350 mM K-acetate)

-

Phosphate detection reagent (e.g., Malachite green-based)

Procedure:

-

Reaction Setup: In a microplate, prepare reaction mixtures containing FtsZ in the reaction buffer, with and without this compound at various concentrations.

-

Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM. Incubate at 37°C.

-

Time Points: At specific time intervals, stop the reaction by adding the phosphate detection reagent.

-

Quantification: Measure the absorbance at the appropriate wavelength for the detection reagent to quantify the amount of inorganic phosphate released.

-

Analysis: Compare the rate of GTP hydrolysis in the presence and absence of this compound to determine its inhibitory effect. A 50% inhibition of GTPase activity has been reported for this compound.[5]

Conclusion

This compound represents a promising class of antibacterial compounds that target the essential cell division protein FtsZ. Its activity against Gram-positive bacteria, coupled with a well-defined mechanism of action, makes it a valuable tool for research and a potential lead for the development of novel antibiotics. Further investigation is warranted to fully characterize its antibacterial spectrum against a broader range of clinical isolates and to evaluate its efficacy in in vivo models. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other FtsZ inhibitors.

References

- 1. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chaconlab.org [chaconlab.org]

- 4. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

UCM05: A Multi-pronged Approach to Inhibit Herpes Simplex Virus 2 (HSV-2) Entry and Replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus Type 2 (HSV-2) remains a significant global health concern, with rising drug resistance necessitating the development of novel antiviral agents. The small molecule UCM05 has emerged as a promising candidate, exhibiting potent anti-HSV-2 activity, including against acyclovir-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its multifaceted inhibition of HSV-2 entry and replication. This compound has been shown to directly interact with viral glycoproteins gB and gD, crucial for viral attachment and fusion, thereby blocking viral entry.[1][2] Furthermore, it disrupts viral replication by inhibiting fatty acid synthase (FASN) and subsequent viral protein synthesis.[1][2] This document details the quantitative data supporting its efficacy, outlines the experimental protocols for its evaluation, and visualizes the key mechanisms and workflows.

Introduction

Herpes Simplex Virus Type 2 (HSV-2), a member of the Alphaherpesvirinae subfamily, is the primary causative agent of genital herpes.[1] The current standard of care, nucleoside analogs like acyclovir, faces challenges due to the emergence of resistant viral strains.[4] this compound, a novel inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ), has demonstrated significant antiviral activity against both wild-type and acyclovir-resistant HSV-2.[1][2] Its unique, multi-target mechanism presents a compelling new strategy for the development of anti-HSV-2 therapeutics.

Quantitative Analysis of this compound Antiviral Activity

The antiviral efficacy of this compound has been quantified across various cell lines, demonstrating potent inhibition of HSV-2 replication with a favorable safety profile.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HSV-2

| Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Vero | Wild-type HSV-2 | 1.57 ± 0.6 | 32.58 ± 0.49 | >20 |

| HeLa | Wild-type HSV-2 | 3.67 ± 0.24 | 88.88 ± 2.2 | >20 |